molecular formula C10H12ClNO2 B2571600 Isopropyl 5-amino-2-chlorobenzoate CAS No. 86819-50-3

Isopropyl 5-amino-2-chlorobenzoate

Cat. No.: B2571600
CAS No.: 86819-50-3
M. Wt: 213.66
InChI Key: XEHDGJHIPJRFLH-UHFFFAOYSA-N
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Description

Isopropyl 5-amino-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.66 . Its boiling point is 336.4ºC at 760 mmHg . More detailed physical and chemical properties can be found in specialized chemical databases .

Scientific Research Applications

Chemical Synthesis and Analysis

  • Isopropyl 5-amino-2-chlorobenzoate is involved in the synthesis of various chemical compounds. For instance, it is used in the formation of cyclohepta[b][1,4]benzoxazine and 11H-cyclohepta[b][1,4]benzoxazin-10-one derivatives from isomeric isopropyl-2-chlorotropones (Nozoe & Someya, 1978).
  • In a study focusing on the solubility and thermodynamic modeling of 2-amino-4-chlorobenzoic acid, it was shown that understanding its solubility in various solvents is crucial for optimizing its purification process (Li et al., 2017).

Photophysical Studies

  • Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid were analyzed using Fourier transform Raman and infrared spectroscopy. This study helps in understanding the molecular structure and properties of this compound (Sundaraganesan et al., 2007).

Photodecomposition Studies

  • The photodecomposition of chlorobenzoic acids, which include compounds like 2-amino-4-chlorobenzoic acid, has been studied to understand how they degrade under ultraviolet irradiation and sunlight (Crosby & Leitis, 1969).

Antiviral Research

  • Synthesis of derivatives like isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, structurally related to this compound, has been explored for potential antimalarial applications, demonstrating the compound's relevance in pharmaceutical research (Warner et al., 1977).

Coordination Chemistry

  • The compound is also used in the synthesis of high-nuclearity molecules in coordination chemistry, as seen in the study of Ni(II) cluster complexes with Schiff-base ligands derived from 2-amino-5-chlorobenzoic acid (Perlepe et al., 2016).

Properties

IUPAC Name

propan-2-yl 5-amino-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHDGJHIPJRFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonic acid (99%, 318 g, 3.3 mole) was added slowly to a stirred mixture of 5-amino-2-chlorobenzoic acid (85%, 215 g, 1.1 mole) in 2-propanol (about 1100 ml). The mixture was heated under reflux with stirring for 6 hours, then the excess 2-propanol was evaporated under reduced pressure. Water (about 1000 ml) was added to the residue and the mixture was neutralized with solid sodium bicarbonate and extracted with methylene chloride (about 1200 ml). The extract was washed twice with water, dried over magnesium sulfate and evaporated to give a purple oil, which crystallized on seeding. The product was reprecipitated from dilute hydrochloric acid solution by slowly basifying with concentrated ammonium hydroxide and seeding. The resulting crystals after drying melted at 50.5°-52° C. (170 g, 75% yield).
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One

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